Cas no 30237-49-1 ((4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone)

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone is a synthetic organic compound featuring a chlorophenyl and methoxy-substituted indole moiety linked via a carbonyl group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. The electron-withdrawing chloro group and electron-donating methoxy substitution enhance its versatility in cross-coupling reactions and heterocyclic derivatization. Its crystalline form ensures stability and ease of handling, while its well-defined molecular architecture facilitates precise modifications for target applications. The compound is particularly useful in the development of bioactive molecules, serving as a scaffold for ligands or inhibitors in medicinal chemistry. High purity grades are available to meet rigorous research standards.
(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone structure
30237-49-1 structure
Product Name:(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone
CAS No:30237-49-1
MF:C16H12ClNO2
MW:285.724983215332
CID:1092514
PubChem ID:69728037
Update Time:2025-06-08

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone
    • (4-chlorophenyl)-(5-methoxyindol-1-yl)methanone
    • 1-(4-chlorobenzoyl)-5-methoxy-1H-indole
    • 30237-49-1
    • Inchi: 1S/C16H12ClNO2/c1-20-14-6-7-15-12(10-14)8-9-18(15)16(19)11-2-4-13(17)5-3-11/h2-10H,1H3
    • InChI Key: PKWJUAPOCJWGIL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(N1C=CC2C=C(C=CC1=2)OC)=O

Computed Properties

  • Exact Mass: 285.0556563g/mol
  • Monoisotopic Mass: 285.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 31.2Ų

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone

Introduction to (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone and Its Significance in Modern Chemical Research

(4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone, with the CAS number 30237-49-1, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural arrangement of a 4-chlorophenyl group and a 5-methoxy-1H-indol-1-yl moiety connected by a methanone bridge, exhibits intriguing pharmacological properties that make it a valuable candidate for further investigation.

The structural composition of this compound suggests potential interactions with various biological targets, making it a promising scaffold for drug discovery. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical modifications, which can be exploited to optimize its pharmacokinetic and pharmacodynamic profiles. In recent years, there has been a growing interest in indole derivatives due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Recent studies have highlighted the importance of indole-based compounds in the development of novel therapeutic agents. For instance, derivatives of indole have been shown to modulate enzyme activity and receptor binding, leading to potential applications in treating neurological disorders and chronic diseases. The 4-chlorophenyl group in (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone may contribute to its ability to interact with specific protein targets, thereby influencing cellular processes.

The methanone bridge in the molecule provides a stable backbone while allowing for flexibility in molecular conformation. This feature is crucial for optimizing binding affinity and solubility, two key factors in drug design. Researchers have been exploring various synthetic routes to modify this compound, aiming to enhance its bioavailability and reduce potential side effects. The methoxy group on the indole ring further enhances its reactivity, enabling the introduction of additional functional groups that could improve its therapeutic efficacy.

In the context of current pharmaceutical research, (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone represents a fascinating example of how structural diversity can lead to novel biological activities. The combination of the 4-chlorophenyl and 5-methoxy-1H-indol-1-yl moieties creates a complex interaction profile that has not been fully explored. Further investigation into this compound could uncover new therapeutic opportunities, particularly in areas where existing treatments are limited or non-existent.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable tool for studying molecular interactions at the biochemical level. By understanding how (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone interacts with biological targets, researchers can gain insights into disease mechanisms and develop more targeted therapies. This knowledge could be particularly beneficial in personalized medicine approaches, where drugs are tailored to individual patient profiles.

From a synthetic chemistry perspective, (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone serves as an excellent model for exploring new reaction pathways and methodologies. The challenges associated with its synthesis provide opportunities for innovation in chemical synthesis techniques. Advances in this area could have broader implications for drug development, enabling the creation of more complex and effective molecules.

The growing body of research on indole derivatives underscores their importance as pharmacological tools. (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone is no exception, offering a unique blend of structural features that make it a compelling subject for further study. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly critical role in advancing medical science.

In conclusion, (4-Chlorophenyl)(5-methoxy-1H-indol-1-yl)methanone represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure and promising pharmacological properties make it a valuable candidate for further investigation. By leveraging cutting-edge research techniques and innovative synthetic strategies, scientists can unlock new therapeutic possibilities and contribute to improving human health.

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